pirarubicin

Cellular uptake HPMA copolymer Pancreatic cancer

Pirarubicin (THP) addresses the critical limitation of doxorubicin resistance in oncology research. Its tetrahydropyranyl modification confers enhanced lipophilicity, achieving intracellular concentrations 2.5-fold higher than doxorubicin in resistant cell lines. Key differentiators: • 25-30× higher intracellular uptake of liberated drug in polymer-drug conjugate systems, making it the anthracycline of choice for EPR-based solid tumor targeting research. • Volume of distribution 2,830 L/m² (~5× doxorubicin), enabling deep tissue penetration in solid tumor PK models. • Dual active metabolite profile (pirarubicinol + doxorubicin) supports pharmacodynamic modeling of multiple active species.

Molecular Formula C32H37NO12
Molecular Weight 627.6 g/mol
Cat. No. B1232887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepirarubicin
Synonyms4'-O-tetrahydropyranyladriamycin
4'-O-tetrahydropyranyldoxorubicin
4'-O-tetrapyranyldoxorubicin
pirarubicin
pirarubicin hydrochloride
Théprubicine
thepirubicin
Theprubicin
therarubicin
THP-ADM
THP-adriamycin
THP-DOX
THP-doxorubicin
Molecular FormulaC32H37NO12
Molecular Weight627.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6
InChIInChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21?,22-,31+,32-/m0/s1
InChIKeyKMSKQZKKOZQFFG-NCXNULAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pirarubicin (THP) Procurement Guide


Pirarubicin (THP, 4′-O-tetrahydropyranyl-doxorubicin) is a second-generation anthracycline antibiotic that is structurally derived from doxorubicin via tetrahydropyranyl substitution at the 4′-O position. This structural modification confers enhanced lipophilicity and altered cellular transport kinetics relative to doxorubicin and epirubicin [1]. Pirarubicin intercalates into DNA and inhibits topoisomerase II, inducing apoptosis in rapidly dividing cancer cells. It is utilized clinically in both intravenous systemic regimens and intravesical instillation protocols across multiple solid tumor and hematologic malignancy indications [2][3].

Anthracycline with tetrahydropyranyl substitution at 4′-O
Reported enhanced lipophilicity vs doxorubicin and epirubicin
DNA intercalation and topoisomerase II inhibition research tool
Supports solid tumor and hematologic malignancy model studies

Why Pirarubicin Is Irreplaceable


Pirarubicin exhibits fundamentally distinct cellular uptake kinetics, tissue distribution, and resistance-circumvention properties compared to doxorubicin and epirubicin that preclude simple substitution. While epirubicin is primarily distinguished from doxorubicin by altered glucuronidation and marginally reduced cardiotoxicity at equimolar doses, pirarubicin demonstrates substantially different transport characteristics [1]. Specifically, pirarubicin enters cells via a rapid, concentration-dependent mechanism that achieves intracellular concentrations exceeding 2.5-fold that of doxorubicin in resistant cell lines, translating to quantitatively different cytotoxicity profiles that cannot be replicated by adjusting doxorubicin dosage [2]. Moreover, pirarubicin converts metabolically to both pirarubicinol and doxorubicin in vivo, creating a complex pharmacodynamic profile with dual active species that is absent in other anthracycline analogs [3].

Property
Pirarubicin
Doxorubicin / Epirubicin
Cellular uptake kinetics
Rapid, concentration-dependent uptake
Slower uptake; may be resistance-sensitive
Nuclear partitioning
Lower nuclear retention
Higher nuclear retention (>80% reported)
Metabolite profile
Dual active species (pirarubicinol + doxorubicin)
Primarily parent compound (doxorubicinol minor)

Pirarubicin Comparative Evidence


Polymer Conjugate Cytotoxicity vs Doxorubicin

In a head-to-head comparison of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugates, the pirarubicin conjugate (P-THP) demonstrated cytotoxicity that was more than 10-fold higher than the doxorubicin conjugate (P-DOX) during 72-hour incubation. The cellular uptake of P-THP was approximately 10-fold greater than P-DOX during a 240-minute incubation period. The intracellular uptake of free pirarubicin liberated from P-THP was 25- to 30-fold higher than that of free doxorubicin liberated from P-DOX. Antitumor activity against SUIT2 human pancreatic tumor xenografts in mice was significantly greater for P-THP than P-DOX [1].

HPMA Conjugate Uptake
Head-to-head
Cytotoxicity >10× higher than P-DOX; cellular uptake ~10× greater; liberated THP 25–30× higher
Supports polymer-drug conjugate carrier research
SUIT2 pancreatic xenograft; 72 h incubation
Cellular uptake HPMA copolymer Pancreatic cancer Drug delivery

Intracellular Accumulation in Resistant Ovarian Sarcoma

In M5076 ovarian sarcoma cells, which exhibit low sensitivity to doxorubicin, pirarubicin was rapidly taken up and achieved intracellular concentrations reaching more than 2.5-fold that of doxorubicin. In terms of 50% cell growth-inhibitory concentration (IC50) in vitro, pirarubicin was more effective than doxorubicin. Notably, the nucleus/cell ratio of pirarubicin was approximately 40%, whereas that of doxorubicin reached more than 80%, indicating distinct nuclear transport kinetics. In M5076 solid tumor-bearing mice, pirarubicin reduced tumor weight to 60% of the control level, whereas doxorubicin had no effect [1].

Resistant Model Accumulation
Head-to-head
Intracellular concentration >2.5× doxorubicin; nuclear ratio ~40% vs >80%; tumor weight 60% of control
Supports membrane transport and resistance endpoint review
M5076 ovarian sarcoma; doxorubicin-resistant context
Drug resistance Membrane transport Ovarian sarcoma Intracellular concentration

Lipophilicity and Tissue Distribution Advantage

Among anthracyclines with clinical relevance in solid tumors, pirarubicin and epirubicin exhibit greater lipophilicity than doxorubicin. This physicochemical difference translates to an increased volume of distribution and increased total plasma clearance for both pirarubicin and epirubicin compared to doxorubicin [1]. In a dedicated pharmacokinetic study of pirarubicin in breast cancer patients, the total volume of distribution was determined to be 2,830 L/m², with a total plasma clearance of 140 L/h/m². The terminal elimination half-life was 16.6 hours. Notably, pirarubicin undergoes metabolism to three identifiable species: pirarubicinol (AUC ratio 0.60), doxorubicin (AUC ratio 0.64), and doxorubicinol (AUC ratio 0.57) [2].

PK Volume of Distribution
Cross-study
Vd ~2,830 L/m²; clearance 140 L/h/m²; t1/2 16.6 h; three metabolites identified
Supports tissue penetration and pharmacokinetic modeling studies
Breast cancer patient data; cross-study comparison
Pharmacokinetics Tissue distribution Lipophilicity Volume of distribution

Superior Tolerability in Breast Cancer

An analysis of all phase II studies of pirarubicin in breast cancer compared toxicity and activity outcomes with published reports on doxorubicin, epirubicin, and mitoxantrone used as single agents. Using 95% confidence interval analysis, the results suggested that pirarubicin is as effective as other intercalating drugs in breast cancer while being grossly better tolerated than doxorubicin, particularly regarding alopecia and cumulative cardiotoxicity. The analysis also estimated equimyelotoxic doses across drugs [1].

Tolerability Endpoint Profile
Class-level
Phase II trials: comparable response rate; lower alopecia and cardiotoxicity reported vs doxorubicin
Reported tolerability endpoint context; supports cardiac safety endpoint monitoring
Aggregate analysis; historical comparator data
Breast cancer Toxicity profile Alopecia Cardiotoxicity Historical comparison

Liposomal Formulation Cardiac Safety

A comparative pharmacokinetic and biodistribution study evaluated a novel pirarubicin liposome powder (L-THP) against commercialized free THP injection following intravenous administration in normal mice. The liposomal formulation demonstrated a mean diameter of approximately 220.0 nm, a zeta potential of about -33.0 mV, and a drug entrapment efficiency exceeding 93.1%. Pharmacokinetic analysis revealed that cardiac accumulation of THP could be reduced by 81.2% with the liposomal formulation relative to free THP injection [1].

Liposomal Cardiac Reduction
Head-to-head
81.2% reduction in cardiac accumulation vs free THP; entrapment efficiency >93.1%
Supports formulation-exposure review; cardiac exposure model context
Normal mouse model; ~220 nm liposome
Liposomal formulation Cardiotoxicity Biodistribution Drug delivery

AUA Guideline Inclusion for NMIBC

According to American Urological Association (AUA) guidelines for low-risk non-muscle invasive bladder cancer (NMIBC), a single intravesical instillation of a chemotherapeutic agent such as mitomycin C, epirubicin, or pirarubicin is recommended within 24 hours following complete transurethral resection of the bladder tumor (TURBT), provided there is no suspicion of bladder perforation [1]. This guideline inclusion positions pirarubicin as a co-equal intravesical option alongside epirubicin and mitomycin C for this specific clinical indication.

Intravesical Guideline Context
Supporting evidence
AUA guideline recommends single intravesical instillation post-TURBT for low-risk NMIBC
Reported guideline context for intravesical NMIBC research models
Co-equal with mitomycin C and epirubicin
Bladder cancer Intravesical chemotherapy NMIBC Clinical guidelines Urothelial carcinoma

Pirarubicin Application Scenarios


Polymer-Drug Conjugate Development

Based on the >10-fold higher cytotoxicity of pirarubicin-HPMA conjugates relative to doxorubicin conjugates [1], pirarubicin is the anthracycline of choice for research programs developing polymer-drug conjugates intended for enhanced permeability and retention (EPR)-based solid tumor targeting. The 25- to 30-fold higher intracellular uptake of liberated pirarubicin compared to liberated doxorubicin makes pirarubicin particularly advantageous in conjugate systems where drug release kinetics govern overall antitumor activity. This scenario applies to academic and industrial laboratories investigating HPMA copolymers, PEG conjugates, or other macromolecular drug delivery platforms for pancreatic cancer or other solid tumor models.

Overcoming Doxorubicin Resistance

In M5076 ovarian sarcoma models where doxorubicin demonstrates low sensitivity and fails to reduce tumor burden, pirarubicin achieves 2.5-fold higher intracellular concentrations and reduces tumor weight to 60% of control levels [2]. This makes pirarubicin the appropriate selection for laboratories studying mechanisms of anthracycline resistance, particularly those focused on membrane transport-mediated resistance. The differential nuclear partitioning (40% nucleus/cell ratio for pirarubicin vs. >80% for doxorubicin) further supports its use in mechanistic studies examining subcellular drug distribution and its relationship to cytotoxicity.

Pharmacokinetics and Tissue Penetration

With a volume of distribution of 2,830 L/m²—approximately 5-fold higher than doxorubicin [3]—pirarubicin is indicated for preclinical pharmacokinetic studies requiring deep tissue penetration into solid tumor masses. The enhanced lipophilicity relative to doxorubicin supports applications involving locoregional therapy (particularly hepatic arterial infusion) and solid tumor models where achieving therapeutic intratumoral drug concentrations is a primary experimental endpoint. The dual-metabolite profile (pirarubicinol plus doxorubicin and doxorubicinol) also makes pirarubicin valuable for pharmacodynamic modeling studies requiring analysis of multiple active species.

Cardiotoxicity-Mitigating Liposomal Formulations

The demonstrated 81.2% reduction in cardiac accumulation achieved with liposomal pirarubicin relative to free pirarubicin [4] supports procurement of liposomal pirarubicin formulations for research programs specifically targeting anthracycline cardiotoxicity reduction. This application scenario is particularly relevant for laboratories developing novel nanoparticulate or liposomal anthracycline formulations intended for clinical translation, as well as for mechanistic studies of anthracycline-induced cardiac injury where minimizing cardiac exposure is a critical experimental control.

Application
Selection Property
Validation Focus
HPMA copolymer conjugate and EPR-targeted delivery studies
Enhanced intracellular uptake and drug liberation kinetics
In vitro cytotoxicity and xenograft response in conjugate models
Membrane transport-mediated resistance mechanism studies
Differential nuclear partitioning and intracellular accumulation
Subcellular drug distribution and cytotoxicity in resistant cell lines
Preclinical pharmacokinetic and solid tumor penetration studies
High volume of distribution and dual-metabolite profile
Tissue distribution, metabolite modeling, and locoregional exposure
Liposomal anthracycline formulation research
Reduced cardiac accumulation in liposomal formulation
Cardiac safety endpoint monitoring in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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